molecular formula C16H10BrClO4 B2989407 (3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478259-32-4

(3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No. B2989407
CAS RN: 478259-32-4
M. Wt: 381.61
InChI Key: KJQGOSARTOROJQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)(E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate, commonly referred to as 3CPBDP, is a compound that has been studied extensively due to its unique properties. 3CPBDP is a heterocyclic aromatic compound with a high degree of substitution, making it an interesting candidate for further research. Its synthesis has been studied extensively, and its applications in scientific research have been explored in a variety of fields.

Scientific Research Applications

Molecular Structure and Properties

The study of molecular structures, such as (E)-7-[(3-Chloro­cinnamo­yl)­oxy]-4-methyl­coumarin, has shown significant interest in understanding the configuration and three-dimensional network structures of related compounds. These molecules exhibit an E configuration, with notable dihedral angles influencing their molecular arrangement and hydrogen bonding patterns, leading to the formation of a three-dimensional network structure (Shu-Ping Yang et al., 2006).

Synthesis and Chemical Reactions

Research on the synthesis and chemical reactions of chlorophenyl and bromobenzodioxolyl derivatives includes the exploration of novel synthetic routes and the characterization of their chemical behavior. For example, studies have focused on the reductive dehalogenation of chlorophenols to more persistent products such as chlorobenzoates in methanogenic sediment communities, indicating the environmental fate of chlorinated pollutants (J. Becker et al., 1999).

Crystal Structures and Hirshfeld Surface Studies

Crystallographic and Hirshfeld surface studies of chalcone derivatives have provided insights into the molecular arrangements, dihedral angles, and intermolecular interactions within these compounds. Such analyses aid in understanding the stability and reactivity of these molecules (Vinutha V. Salian et al., 2018).

Mass Spectral Fragmentation

The mass spectral fragmentation patterns of substituted 3-phenylpropenoates and related analogs have been analyzed to characterize the structural requisites for observed mass fragmentation, providing valuable information for the identification and understanding of these compounds (C. Wheelock et al., 2008).

Environmental and Biological Applications

Studies on the environmental and biological implications of these compounds include the investigation of their role in biotransformation processes, such as the conversion of chlorophenol to chlorobenzoate in sediment communities. This research is crucial for predicting the environmental fate of chlorinated pollutants and understanding their impact on ecological systems (J. Becker et al., 1999).

properties

IUPAC Name

(3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQGOSARTOROJQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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